5-(Pyridin-3-YL)thiophene-3-carbaldehyde
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Overview
Description
5-(Pyridin-3-YL)thiophene-3-carbaldehyde: is a heterocyclic compound that combines a pyridine ring and a thiophene ring, connected through a carbaldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-YL)thiophene-3-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-YL)thiophene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: 5-(Pyridin-3-YL)thiophene-3-carboxylic acid
Reduction: 5-(Pyridin-3-YL)thiophene-3-methanol
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5-(Pyridin-3-YL)thiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-YL)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-(Pyridin-2-YL)thiophene-3-carbaldehyde
- 5-(Pyridin-4-YL)thiophene-3-carbaldehyde
- 5-(Pyridin-3-YL)thiophene-2-carbaldehyde
Uniqueness
5-(Pyridin-3-YL)thiophene-3-carbaldehyde is unique due to its specific structural arrangement, which allows for distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C10H7NOS |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
5-pyridin-3-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H7NOS/c12-6-8-4-10(13-7-8)9-2-1-3-11-5-9/h1-7H |
InChI Key |
RDOIJWUQZGRFGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CS2)C=O |
Origin of Product |
United States |
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